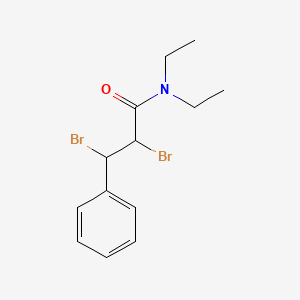![molecular formula C44H85NO8P+ B13766225 (7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium CAS No. 56648-95-4](/img/structure/B13766225.png)
(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dioleoyl-sn-glycero-3-phosphocholine, commonly known as 1,2-Dioleoyl PC, is a phospholipid that is widely used in the formation of liposomes and lipid bilayers. It is composed of a glycerol backbone linked to two oleic acid chains and a phosphocholine head group. This compound is significant in the study of cell membranes and is frequently used in drug delivery systems due to its biocompatibility and ability to form stable bilayers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dioleoyl PC can be synthesized through the esterification of glycerol with oleic acid, followed by the phosphorylation of the resulting diacylglycerol with phosphocholine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process. The phosphorylation step can be carried out using phosphocholine chloride in the presence of a base like triethylamine.
Industrial Production Methods
In industrial settings, 1,2-Dioleoyl PC is often produced through enzymatic methods, which offer higher specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation of phosphatidylcholine with oleic acid. This method is advantageous as it operates under milder conditions and reduces the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dioleoyl PC undergoes various chemical reactions, including:
Oxidation: The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: In the presence of water and at elevated temperatures, 1,2-Dioleoyl PC can hydrolyze to form oleic acid and lysophosphatidylcholine.
Substitution: The phosphocholine head group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reaction is typically carried out at room temperature.
Hydrolysis: Hydrolysis can be catalyzed by acids or bases, with reaction conditions varying from mild to high temperatures depending on the desired rate of reaction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphocholine group, often in the presence of a catalyst like triethylamine.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Oleic acid and lysophosphatidylcholine.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dioleoyl PC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for studying cell membrane interactions and drug delivery.
Medicine: Utilized in the development of liposomal drug delivery systems for targeted therapy, particularly in cancer treatment.
Industry: Applied in the formulation of cosmetics and personal care products due to its biocompatibility and moisturizing properties.
Wirkmechanismus
1,2-Dioleoyl PC exerts its effects primarily through its ability to form lipid bilayers and liposomes. These structures can encapsulate drugs or other molecules, facilitating their delivery to target cells. The phosphocholine head group interacts with cell membranes, enhancing the uptake of the encapsulated substances. The oleic acid chains provide fluidity and stability to the bilayer, ensuring efficient encapsulation and release of the payload.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC): Similar in structure but contains palmitic acid chains instead of oleic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC): Contains myristic acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar structure but with a phosphoethanolamine head group.
Uniqueness
1,2-Dioleoyl PC is unique due to its unsaturated oleic acid chains, which provide greater fluidity and flexibility to lipid bilayers compared to saturated counterparts like DPPC and DMPC. This property makes it particularly useful in applications requiring dynamic membrane behavior, such as drug delivery and membrane fusion studies.
Eigenschaften
CAS-Nummer |
56648-95-4 |
|---|---|
Molekularformel |
C44H85NO8P+ |
Molekulargewicht |
787.1 g/mol |
IUPAC-Name |
2-[[(2R)-2,3-bis[[(E)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20+,23-21+/t42-/m1/s1 |
InChI-Schlüssel |
SNKAWJBJQDLSFF-PKSSMFHRSA-O |
Isomerische SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3H-Indolium, 2-[2-[(4-ethoxyphenyl)amino]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B13766155.png)











